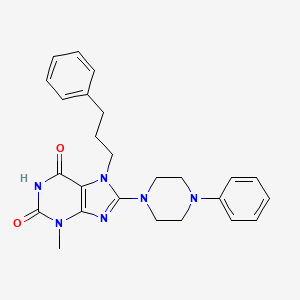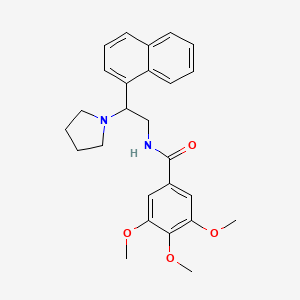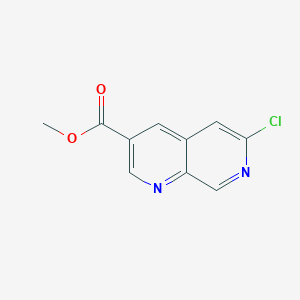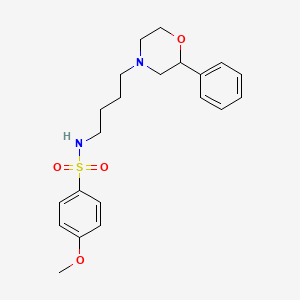![molecular formula C19H17F3N2S B2662026 2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile CAS No. 625371-95-1](/img/structure/B2662026.png)
2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile” is a chemical with the molecular formula C19H17F3N2S and a molecular weight of 362.4118896 .
Physical and Chemical Properties Analysis
While the search results mention some physical properties like molecular weight , detailed physical and chemical properties such as melting point, boiling point, and density are not provided.Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
- Synthesis and Crystal Structure Determination : Research by Moustafa and Girgis (2007) delves into the synthesis and crystal structure determination of compounds similar to the chemical , highlighting its potential in crystallography studies. Their work showcases the structural analysis of these compounds using X-ray crystallography, providing insights into their molecular configurations (Moustafa & Girgis, 2007).
Heterocyclic Chemistry
- Development of Heterocyclic Compounds : Abdelriheem et al. (2015) focused on the synthesis of various heterocyclic compounds, indicating the utility of such chemicals in the development of new heterocyclic structures. This research emphasizes the role of similar chemicals in expanding the variety of heterocyclic compounds (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Drug Design and Development
- Potential in Drug Design : A study by Maruno et al. (2022) discusses the synthesis of pyridine-SF4-isoxazolines, highlighting the use of SF4 linkers as alternatives in drug design. This suggests the relevance of compounds with similar structures in the field of medicinal chemistry and drug development (Maruno, Hada, Sumii, Nagata, & Shibata, 2022).
Novel Heterocyclic Systems
- Formation of Novel Heterocyclic Systems : Bondarenko et al. (2016) explored the synthesis of derivatives leading to the formation of new heterocyclic systems. Their work demonstrates the role of similar compounds in the creation of unique molecular structures, beneficial for various research applications (Bondarenko, Zhytnetskyi, Semenov, & Frasinyuk, 2016).
Microwave-Assisted Synthesis
- Microwave-Assisted Synthesis Techniques : Research by Singh and Singh (2011) into the microwave-assisted synthesis of novel carbonitrile derivatives underscores the use of such compounds in innovative synthetic methodologies. This indicates their importance in optimizing chemical synthesis processes (Singh & Singh, 2011).
Material Science
- Transparent Polyimides with High Refractive Index : A study by Tapaswi et al. (2015) on the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines reveals the application of related compounds in material science, particularly in developing materials with specific optical properties (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Spectroscopic Analysis and Chemotherapy
- Spectroscopic Investigation and Potential Chemotherapy Agent : Alzoman et al. (2015) conducted a spectroscopic analysis of a compound structurally related to the chemical , indicating its utility in detailed molecular studies and potential as a chemotherapeutic agent (Alzoman et al., 2015).
Catalytic Activities in Organic Reactions
- Catalytic Activities in Organic Synthesis : Hazra et al. (2016) researched the catalytic activities of polymers related to this chemical, demonstrating its potential application in facilitating organic reactions, particularly in the oxidation processes (Hazra et al., 2016).
Propiedades
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2S/c20-19(21,22)16-8-5-4-7-14(16)12-25-18-15(11-23)10-13-6-2-1-3-9-17(13)24-18/h4-5,7-8,10H,1-3,6,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOAWMJEYFLFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC3=CC=CC=C3C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide](/img/structure/B2661944.png)
![tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2661945.png)
![8-bromo-7-{2-[(2-chlorophenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2661946.png)





![5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2661954.png)
![Tert-butyl 6-chloro-1h,2h,3h-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2661956.png)
![3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2661959.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661960.png)


